Tert-butyl 4-aminophenethylcarbamate
Overview
Description
Tert-butyl 4-aminophenethylcarbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a derivative of tert-butyl 4-aminophenethylcarbamate, is utilized as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), showcasing its role in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
Development of Antimalarial Drugs : N-tert-Butyl isoquine (GSK369796) is another 4-aminoquinoline drug candidate, developed through rational design, which involves this compound as part of its structure. This molecule was selected for its promising activity against Plasmodium falciparum and rodent malaria parasites (O’Neill et al., 2009).
Chemical Synthesis and Optimization
New Compound Synthesis : The synthesis of new compounds, like tert-butyl 2-amino-4-phenethylphenylcarbamate, involves various methods including H2/Pd/C atmospheric reaction, demonstrating the chemical versatility and utility of this compound (Feng-hu, 2014).
Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives, including this compound, focus on their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles, which is significant in the field of organometallic chemistry (Sieburth, Somers, & O'hare, 1996).
Pharmaceutical and Medicinal Chemistry
Chiral Ligands and Peptide Nucleic Acids : Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a compound related to this compound, has potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs), highlighting its application in medicinal chemistry (Xu & Appella, 2006).
Synthesis of Factor Xa Inhibitors : An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate 1, starting from simple 3-cyclohexene-1-carboxylic acid, was developed for the synthesis of factor Xa inhibitors, an important class of anticoagulants (Wang, Ma, Reddy, & Hu, 2017).
Safety and Hazards
Tert-butyl 4-aminophenethylcarbamate is considered hazardous. The safety information includes the following hazard statements: H302, H315, H319, H335. The precautionary statements are P280, P305+P351+P338 .
Relevant Papers The search results did not provide specific papers related to this compound .
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPALBZGTWDOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327605 | |
Record name | tert-butyl 4-aminophenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-59-2 | |
Record name | tert-butyl 4-aminophenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Aminoethyl)aniline, 4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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